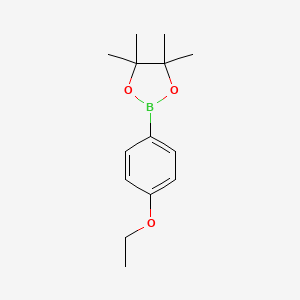

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFTLGWZJBVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Ethoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The ethoxy group can be substituted under certain conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Ethoxyphenylboronic acid.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Reagents in Cross-Coupling Reactions

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an effective boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and synthesizing biaryl compounds. Its high reactivity and selectivity make it a valuable tool for chemists aiming to construct complex organic molecules.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Efficient formation of biaryl compounds |

| Negishi Coupling | Useful for creating aryl-alkyl bonds |

| Stille Coupling | Effective in synthesizing organotin compounds |

2. Synthesis of Functionalized Compounds

This compound can be utilized to synthesize various functionalized derivatives through nucleophilic substitution reactions. The ethoxy group can be replaced with other nucleophiles to create new compounds with diverse functionalities.

Applications in Medicinal Chemistry

1. Development of Anticancer Agents

Research indicates that derivatives of this compound exhibit potential as anticancer agents. Studies have shown that these compounds can inhibit specific tumor cell lines by interfering with critical cellular pathways.

Case Study:

In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted the importance of the ethoxy group for enhancing biological activity.

2. Targeting Kinase Inhibition

The compound has also been explored for its ability to inhibit specific kinases involved in cancer progression. For instance, structural modifications have led to the identification of potent inhibitors against receptor tyrosine kinases (RTKs), which play crucial roles in tumorigenesis.

Applications in Materials Science

1. Photonic and Electronic Materials

Due to its boron content and unique electronic properties, this compound is being investigated for applications in organic electronics and photonic devices. It can act as a building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied to enhance the thermal stability and mechanical properties of polymers. Its ability to form cross-links can improve the performance characteristics of polymeric materials.

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The ethoxy group stabilizes the boron center, enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, physical properties, and applications:

Key Trends and Insights:

Substituent Effects: Alkoxy Groups: Ethoxy and methoxy substituents (para position) improve solubility in polar solvents compared to non-polar analogs (e.g., cyclohexyl) . Halogens: Chloro or fluoro substituents () enhance stability and reactivity in electrophilic substitution or coupling reactions.

Synthetic Efficiency :

- Palladium-catalyzed borylation (e.g., ) and lithium-halogen exchange () are common methods. Yields range from 26% () to 98% recovery (), depending on substituent complexity.

Applications :

Biological Activity

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological applications. This compound features a dioxaborolane ring structure that enhances its reactivity and stability in various chemical reactions. Its unique properties make it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 282.57 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H20BClO3 |

| Molecular Weight | 282.57 g/mol |

| IUPAC Name | This compound |

| InChI Key | RNGLLAUJESMWIT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron-containing compounds have been shown to modulate enzyme activities and influence cellular signaling pathways. The dioxaborolane structure allows for stable covalent bonding with biological macromolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Boron compounds are known to possess anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular metabolism and potential therapeutic effects.

Case Studies

Several studies have explored the biological implications of boron compounds similar to this compound:

- Anticancer Research : A study demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

- Antimicrobial Activity : Another investigation focused on the synthesis of boron-containing compounds and their antimicrobial efficacy against resistant strains of bacteria. Results showed promising activity against Gram-positive and Gram-negative bacteria .

- Enzyme Targeting : Research highlighted the potential of boron compounds in targeting specific enzymes associated with cancer metabolism. Inhibitory effects on these enzymes resulted in reduced tumor growth in animal models .

Comparative Analysis

To better understand the biological activity of this compound in comparison to other similar compounds, the following table summarizes key findings:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Effective | Yes |

| 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | Moderate | Yes |

| 2-(Phenyl)-4-methyl-1,3-dioxaborolane | Low | Effective | No |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves reacting pinacol borane with a substituted aryl halide or triflate. For example, a fluorinated benzyl bromide derivative was coupled with pinacol borane under anhydrous conditions using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . For the ethoxyphenyl variant, 4-ethoxybromobenzene could serve as the aryl precursor. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxyphenyl group shows distinct signals: a triplet for the methyl group (~1.3 ppm) and a quartet for the methylene group (~4.0 ppm) in ¹H NMR. The aromatic protons appear as a doublet (ortho to the ethoxy group) and a singlet (para to boron) .

- X-ray Crystallography : Single-crystal analysis (e.g., at 89 K) resolves bond lengths and angles, confirming the dioxaborolane ring geometry and substituent orientation, as demonstrated in similar ferrocenylphenyl derivatives .

- FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (aromatic C=C) validate the core structure .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : Primarily used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages. Its stability under anhydrous conditions makes it suitable for iterative coupling in polyaromatic systems. For example, derivatives with dihydrobenzofuran moieties have been employed in synthesizing fluorescent probes .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use toluene or THF for better solubility of aryl halides. Polar solvents like DMF may accelerate side reactions .

- Catalyst Screening : Test Pd(PPh₃)₄ for electron-rich substrates or SPhos-based catalysts for sterically hindered partners.

- Temperature Control : Lower temperatures (50–60°C) reduce decomposition, while higher temperatures (80–100°C) improve yield for sluggish reactions .

- Additives : Adding ligands (e.g., XPhos) or silver salts (Ag₂O) can mitigate protodeboronation .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed boronic acid). Adjust purification protocols (e.g., gradient elution) .

- Isomer Identification : For ethoxyphenyl derivatives, check for ortho vs. para substitution artifacts via NOESY NMR or computational modeling (DFT) .

- Moisture Interference : Repeat experiments under strict anhydrous conditions (glovebox) to rule out hydrolysis .

Q. What computational methods predict the reactivity and stability of this dioxaborolane derivative?

- Methodological Answer :

- DFT Calculations : Model the boron-centered electrophilicity (Fukui indices) to predict coupling efficiency with specific aryl halides .

- Degradation Pathways : Simulate hydrolysis mechanisms under varying pH using molecular dynamics (e.g., Gaussian 16) to identify vulnerable bonds .

Q. How to design stability studies for this compound under different storage conditions?

- Methodological Answer :

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via TLC or LC-MS. Compare with controls stored at –20°C under argon .

- Light Sensitivity : Expose to UV (365 nm) and quantify degradation products. Use amber vials for light-sensitive batches .

Q. What strategies prevent decomposition during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.